molecular formula C6H4ClF B165101 1-Chloro-3-fluorobenzene CAS No. 625-98-9

1-Chloro-3-fluorobenzene

Cat. No.: B165101
CAS No.: 625-98-9
M. Wt: 130.55 g/mol
InChI Key: VZHJIJZEOCBKRA-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a molecular weight of 130.55 g/mol . This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Mechanism of Action

Target of Action

1-Chloro-3-fluorobenzene is a halogenated aromatic compound It’s known that halogenated aromatic compounds can interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In this process, the compound can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as the removal of a proton to yield a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can react with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This suggests that it may influence pathways involving these or related intermediates.

Pharmacokinetics

Like other halogenated aromatic compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of specific functional groups .

Result of Action

It’s known that the compound can react with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This suggests that it may induce structural changes in target molecules, potentially influencing their function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. , which could influence its distribution and availability in aqueous environments. Additionally, it’s classified as a flammable liquid , suggesting that its stability and reactivity could be affected by the presence of ignition sources.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Chloro-3-fluorobenzene are not well-studied. It is known that halogenated benzenes can participate in various biochemical reactions. For example, they can undergo electrophilic aromatic substitution reactions

Cellular Effects

It is known that halogenated benzenes can cause skin and eye irritation, and may be harmful if inhaled . They can also potentially affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been observed that it can react with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This suggests that it may interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known to be stable under recommended storage conditions .

Metabolic Pathways

It is known that halogenated benzenes can be metabolized through various pathways, including reductive dehalogenation, oxidative reactions, and conjugation reactions .

Transport and Distribution

It is known that it is not miscible in water , which may affect its distribution and transport within biological systems.

Preparation Methods

1-Chloro-3-fluorobenzene can be synthesized through several methods:

Chemical Reactions Analysis

1-Chloro-3-fluorobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Chloro-3-fluorobenzene can be compared with other halogenated benzenes:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

1-chloro-3-fluorobenzene
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InChI

InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJIJZEOCBKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870717
Record name Benzene, 1-chloro-3-fluoro-
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Molecular Weight

130.55 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Chloro-3-fluorobenzene
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Vapor Pressure

8.19 [mmHg]
Record name 1-Chloro-3-fluorobenzene
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CAS No.

625-98-9
Record name 1-Chloro-3-fluorobenzene
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Record name 1-Chloro-3-fluorobenzene
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Record name Benzene, 1-chloro-3-fluoro-
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Record name 1-chloro-3-fluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 1-chloro-3-fluorobenzene?

A1: this compound is an aromatic compound with the molecular formula C6H4ClF. While its exact molecular weight can vary slightly based on isotopic composition, it's primarily determined by the most abundant isotopes of its constituent atoms.

Q2: Has this compound been identified as a product in any chemical reactions?

A2: Yes, research [] has identified this compound as a product of the UV-induced decarboxylation of 2-chloro-6-fluorobenzoic acid in a xenon matrix. The process involves the irradiation of matrix-isolated 2-chloro-6-fluorobenzoic acid with UV light (λ = 235 nm), leading to its decomposition and the formation of carbon dioxide and this compound. The vibrational signatures of this compound were identified within the spectra of the photolyzed matrix, confirming its presence as a product of this reaction.

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